4-amino-2-(trifluoromethoxy)benzoic Acid

Lipophilicity Membrane Permeability Drug Design

Select 4‑amino‑2‑(trifluoromethoxy)benzoic acid when lead optimization demands a lipophilicity boost without sacrificing the para‑amino derivatization handle. Replacing ortho‑methoxy with trifluoromethoxy increases LogP by ~2.4 units, directly addressing poor cellular permeability in CNS‑penetrant candidates or intracellular enzyme targets. This scaffold also serves as the key ortho‑carboxylate anchor for constructing urea‑based dual sEH/FAAH inhibitors. For agrochemical discovery, the –OCF₃ motif optimizes bioavailability while the amino group enables rapid diversification via diazotization or amide formation. Procure this differentiated building block to systematically explore SAR around the benzoic acid core.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
Cat. No. B12570991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-2-(trifluoromethoxy)benzoic Acid
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)OC(F)(F)F)C(=O)O
InChIInChI=1S/C8H6F3NO3/c9-8(10,11)15-6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H,13,14)
InChIKeyCMTZTHDQTYHVFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Amino‑2‑(trifluoromethoxy)benzoic Acid: A Fluorinated Benzoic Acid Building Block with Differentiated Physicochemical Properties


4‑Amino‑2‑(trifluoromethoxy)benzoic acid (CAS 561304‑50‑5) is an aromatic carboxylic acid that combines an electron‑donating para‑amino group with an electron‑withdrawing ortho‑trifluoromethoxy (–OCF₃) substituent on the same phenyl ring [REFS‑1]. This substitution pattern generates a molecular framework with distinct electronic, lipophilic, and metabolic signatures compared to non‑fluorinated or trifluoromethyl‑containing analogs, positioning the compound as a versatile intermediate in medicinal chemistry and agrochemical research [REFS‑2].

Why Trifluoromethoxy‑Substituted Benzoic Acids Cannot Be Simply Replaced by Methoxy or Trifluoromethyl Analogs


Substituting a methoxy (–OCH₃) or trifluoromethyl (–CF₃) group for the trifluoromethoxy (–OCF₃) moiety in the ortho position of 4‑aminobenzoic acid alters three critical parameters: lipophilicity (LogP), acidity (pKa), and metabolic conjugation pathway [REFS‑1]. The –OCF₃ group is intrinsically more lipophilic than –OCH₃ and exhibits a different electronic demand than –CF₃, leading to measurable shifts in compound behavior in biological systems and synthetic sequences [REFS‑2][REFS‑3]. Consequently, generic substitution in a lead optimization campaign or a manufacturing route will yield a different property profile, necessitating a targeted procurement strategy based on quantitative differentiation.

Quantitative Differentiation Evidence for 4‑Amino‑2‑(trifluoromethoxy)benzoic Acid Against Key Analogs


Lipophilicity Enhancement: LogP Shift from Methoxy to Trifluoromethoxy

The ortho‑trifluoromethoxy group confers a substantial increase in lipophilicity relative to a methoxy substituent. Comparison of computed LogP values between 2‑(trifluoromethoxy)benzoic acid and 4‑amino‑2‑methoxybenzoic acid illustrates the magnitude of this effect [REFS‑1][REFS‑2]. The higher LogP predicts improved passive membrane permeability, a critical determinant of oral bioavailability and cellular uptake [REFS‑3].

Lipophilicity Membrane Permeability Drug Design

Increased Acidity: pKa Reduction Due to Ortho‑Trifluoromethoxy

The strong electron‑withdrawing inductive effect (–I) of the –OCF₃ group increases the acidity of the benzoic acid carboxyl group compared to an ortho‑methoxy analog. Calculated pKa values demonstrate a measurable shift [REFS‑1][REFS‑2]. This altered pKa influences the compound‘s ionization state at physiological pH, affecting solubility, protein binding, and reactivity in coupling reactions [REFS‑3].

pKa Ionization Solubility Reactivity

Metabolic Stability Alteration: Class‑Level Effects of the Trifluoromethoxy Group

A systematic study of aliphatic trifluoromethoxy‑containing compounds revealed that the –OCF₃ group typically decreases metabolic stability in microsomal assays compared to both methoxy (–OCH₃) and trifluoromethyl (–CF₃) counterparts [REFS‑1]. This class‑level observation provides a starting point for predicting the metabolic fate of 4‑amino‑2‑(trifluoromethoxy)benzoic acid derivatives, although direct data on this specific compound are not yet available.

Metabolic Stability Microsomal Clearance Phase II Metabolism

Enhanced Enzyme Inhibition Potency: The 4‑Trifluoromethoxy Pharmacophore in FAAH Inhibition

In a series of urea‑based dual sEH/FAAH inhibitors, the 4‑trifluoromethoxyphenyl moiety was found to confer the highest potency on both enzymes compared to unsubstituted, 4‑fluorophenyl, and 4‑chlorophenyl analogs [REFS‑1]. The lead compound t‑TUCB, bearing a 4‑trifluoromethoxy group, exhibits an IC₅₀ of 260 nM against human FAAH [REFS‑2]. This structure‑activity relationship (SAR) demonstrates the pharmacophoric value of the –OCF₃ group in this chemotype.

FAAH Inhibition sEH Inhibition Enzyme Potency IC₅₀

Metabolic Fate Differentiation: Glucuronidation vs. Glycine Conjugation

A quantitative structure‑metabolism relationship study in rats demonstrated that trifluoromethyl‑substituted benzoic acids (e.g., compounds 5, 7, 12, 13) predominantly form ester glucuronides, whereas non‑fluorinated or less electron‑withdrawn benzoic acids primarily form glycine conjugates [REFS‑1]. Given the similar electron‑withdrawing nature of the –OCF₃ and –CF₃ groups, 4‑amino‑2‑(trifluoromethoxy)benzoic acid is predicted to follow the glucuronidation pathway, differentiating its metabolic profile from methoxy‑substituted analogs.

Metabolism Glucuronidation Glycine Conjugation Phase II

Procurement‑Oriented Application Scenarios for 4‑Amino‑2‑(trifluoromethoxy)benzoic Acid


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Membrane Permeability

When a lead series exhibits poor cellular activity due to low membrane permeability, substituting a methoxy group with a trifluoromethoxy group in the ortho position can increase LogP by approximately 2.4 units [REFS‑1][REFS‑2]. 4‑Amino‑2‑(trifluoromethoxy)benzoic acid serves as a direct building block for introducing this lipophilicity‑enhancing motif while retaining a para‑amino handle for further derivatization. This strategy is particularly valuable for CNS‑penetrant candidates or intracellular enzyme targets.

Synthesis of FAAH/sEH Dual Inhibitors Based on the t‑TUCB Pharmacophore

The 4‑trifluoromethoxyphenyl group is a validated pharmacophore for achieving low‑nanomolar potency against FAAH and sEH [REFS‑3]. 4‑Amino‑2‑(trifluoromethoxy)benzoic acid provides an ortho‑carboxylate anchoring point for constructing urea‑based inhibitors via amide coupling or Curtius rearrangement to the corresponding aniline. Procurement of this intermediate enables the systematic exploration of SAR around the benzoic acid portion of dual sEH/FAAH inhibitors.

Agrochemical Intermediate Synthesis Leveraging Trifluoromethoxy Electronic Effects

Benzaldehydes and benzoic acids bearing trifluoromethoxy substituents are established starting materials for the synthesis of agrochemical active ingredients, where the –OCF₃ group modulates lipophilicity and dipolar moment to optimize bioavailability and target binding [REFS‑4]. The amino group in 4‑amino‑2‑(trifluoromethoxy)benzoic acid offers a convenient site for diazotization or amide formation, enabling rapid diversification into herbicidal or fungicidal candidates.

Metabolic Pathway Studies Comparing Glucuronidation vs. Glycine Conjugation

Based on the metabolic fate of structurally related trifluoromethyl‑substituted benzoic acids, 4‑amino‑2‑(trifluoromethoxy)benzoic acid is predicted to undergo ester glucuronidation rather than glycine conjugation [REFS‑5]. Researchers investigating structure‑metabolism relationships in benzoate derivatives can use this compound as a probe to validate computational models that predict Phase II conjugation pathways based on electronic and steric parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-2-(trifluoromethoxy)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.